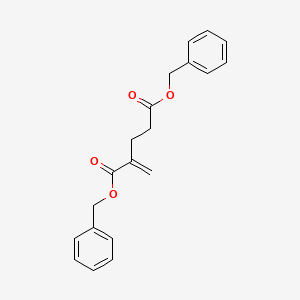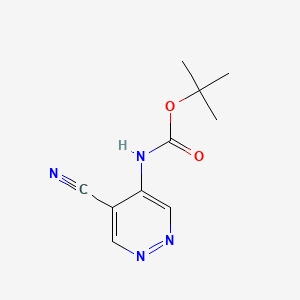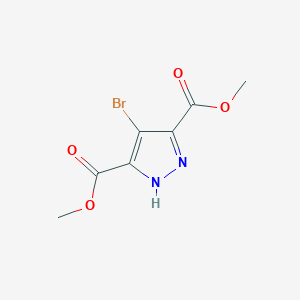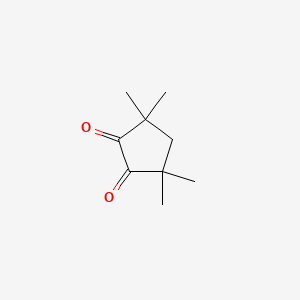
3,3,5,5-Tetramethyl-1,2-cyclopentanedione
Übersicht
Beschreibung
3,3,5,5-Tetramethyl-1,2-cyclopentanedione is an organic compound with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.2063 g/mol It is a cyclic diketone with two carbonyl groups positioned at the 1 and 2 positions of the cyclopentane ring, and four methyl groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,3,5,5-Tetramethyl-1,2-cyclopentanedione can be synthesized through several methods. One common approach involves the base-induced condensation of diethylglutarate with diethyloxalate, followed by hydrolysis of the resulting diketodiester and subsequent decarboxylation . This method provides a straightforward route to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar condensation and hydrolysis reactions. The process is optimized to ensure high yield and cost-effectiveness, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,5,5-Tetramethyl-1,2-cyclopentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or other reduced forms.
Substitution: The methyl groups at the 3 and 5 positions can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,3,5,5-Tetramethyl-1,2-cyclopentanedione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 3,3,5,5-Tetramethyl-1,2-cyclopentanedione involves its interaction with specific molecular targets and pathways. For example, it can activate redox-sensitive transcription factors such as nuclear factor-kappa B (NF-kappaB), which plays a central role in inflammation and aging processes by inducing pro-inflammatory genes . The compound’s ability to scavenge reactive oxygen species and modulate redox signaling pathways contributes to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Cyclopentanedione: A related compound with a similar structure but without the methyl groups at the 3 and 5 positions.
3-Methyl-1,2-cyclopentanedione: Another similar compound with a single methyl group at the 3 position.
Uniqueness
3,3,5,5-Tetramethyl-1,2-cyclopentanedione is unique due to its four methyl groups, which confer distinct chemical and physical properties
Eigenschaften
IUPAC Name |
3,3,5,5-tetramethylcyclopentane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8(2)5-9(3,4)7(11)6(8)10/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTFMALKVLSKOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)C1=O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174663 | |
| Record name | 1,2-Cyclopentanedione, 3,3,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20633-06-1 | |
| Record name | 1,2-Cyclopentanedione, 3,3,5,5-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020633061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Cyclopentanedione, 3,3,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


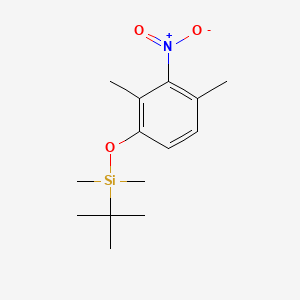
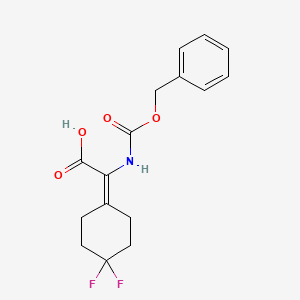
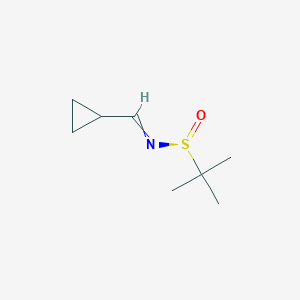
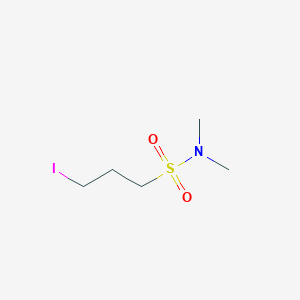
![[3-Prop-2-enoxy-2,2-bis(prop-2-enoxymethyl)propoxy]methylbenzene](/img/structure/B8263921.png)

![Tert-butyl 2-{4-[2-(tert-butoxy)-2-oxoethoxy]phenoxyacetate](/img/structure/B8263923.png)
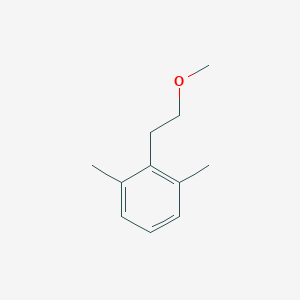
![Tert-butyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate](/img/structure/B8263925.png)
![[3-Ethenyl-5-(hydroxymethyl)phenyl]methanol](/img/structure/B8263928.png)

